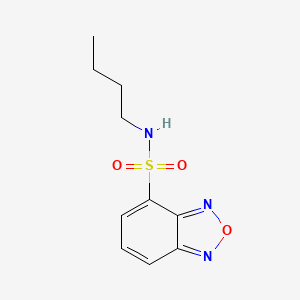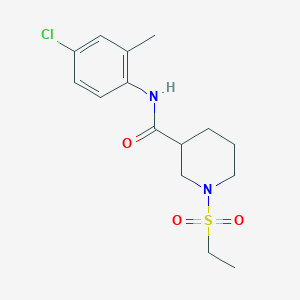![molecular formula C20H17ClN2O B4690053 N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide](/img/structure/B4690053.png)
N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, showcasing the complexity and versatility of synthesizing compounds with benzamide functionalities (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide has been elucidated using techniques like X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the geometric bond lengths, bond angles, and crystal systems, providing insight into the compound's molecular architecture and stability (Ashfaq et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs often include nucleophilic addition, tritium/hydrogen exchange, and reactions with organoiridium catalysts. These reactions can lead to multiple labeled species, indicating the compound's reactivity and potential for further functionalization (Hong et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives are often determined through spectroscopic methods and crystallography. These studies provide information on the compound's stability, solubility, and interactions within the crystal structure, essential for understanding its behavior in different environments (Si, 2009).
Chemical Properties Analysis
The chemical properties of this compound and related compounds include their reactivity, nucleophilicity, and potential as intermediates in the synthesis of more complex molecules. These properties are crucial for applications in medicinal chemistry and the development of new pharmaceuticals (Lemire et al., 2004).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors . Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.
Mode of Action
It’s known that when the phenyl group near the carbonyl group of a chalcone is replaced by a pyridine ring, a marked change in nlo response is observed . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s molecular weight (21765) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Similar compounds have been found to be stable at room temperature , suggesting that this compound may also be stable under normal environmental conditions.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-14-4-6-16(7-5-14)20(24)23-19(17-3-2-12-22-13-17)15-8-10-18(21)11-9-15/h2-13,19H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBBQGFMGOULOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-fluorophenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4689974.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4689980.png)

![ethyl [4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4689989.png)

![ethyl 2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4690000.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4690007.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4690009.png)
![3-(3-chlorophenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4690018.png)

![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one](/img/structure/B4690040.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B4690046.png)
![(5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4690055.png)